An In-Depth Technical Guide to 3-Acetyl-1-methylpyrrole (CAS 932-62-7) for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 3-Acetyl-1-methylpyrrole (CAS 932-62-7) for Researchers and Drug Development Professionals
Introduction and Physicochemical Properties
3-Acetyl-1-methylpyrrole, with CAS number 932-62-7, is a pivotal heterocyclic building block in modern organic synthesis.[1] Its unique structural framework, featuring a pyrrole ring substituted with an acetyl group at the 3-position and a methyl group on the nitrogen atom, makes it a valuable intermediate in the synthesis of a wide array of complex molecules.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its utility in the field of drug discovery and development. The pyrrole moiety is a prominent feature in numerous biologically active compounds, and the ability to introduce functional groups at specific positions is crucial for the development of new therapeutic agents.[2][3]
The physical and chemical properties of 3-Acetyl-1-methylpyrrole are summarized in the table below, providing essential data for its handling and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 932-62-7 | [4][5] |
| Molecular Formula | C₇H₉NO | [4][6] |
| Molecular Weight | 123.15 g/mol | [4][6] |
| Appearance | Liquid | [4] |
| Density | 1.038 g/mL at 25 °C | [4] |
| Boiling Point | 148-150 °C at 15 mmHg | [4] |
| Refractive Index (n20/D) | 1.538 | [4] |
| Flash Point | 113 °C (closed cup) | [4][7] |
| InChI Key | SZYIVZGXCXFXDN-UHFFFAOYSA-N | [4][6] |
| SMILES | CC(=O)c1ccn(C)c1 | [4] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic profile of 3-Acetyl-1-methylpyrrole is fundamental for its unambiguous identification and for monitoring reactions in which it is a reactant or product.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Acetyl-1-methylpyrrole in CDCl₃ typically exhibits distinct signals corresponding to the different protons in the molecule. The aromatic protons on the pyrrole ring appear as multiplets or distinct signals in the downfield region, while the methyl protons of the acetyl and N-methyl groups appear as singlets in the upfield region. A representative assignment of the proton signals is provided below.[8]
| Assignment | Chemical Shift (ppm) | Multiplicity |
| Pyrrole H (position 2) | ~7.24 | Multiplet |
| Pyrrole H (position 5) | ~6.57 | Multiplet |
| Pyrrole H (position 4) | ~6.55 | Multiplet |
| N-CH₃ | ~3.65 | Singlet |
| COCH₃ | ~2.35 | Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the acetyl group is characteristically found at the most downfield chemical shift. The carbon atoms of the pyrrole ring appear in the aromatic region, while the methyl carbons are observed at higher field.
| Assignment | Chemical Shift (ppm) |
| C=O | ~192.9 |
| Pyrrole C (position 2) | ~127.6 |
| Pyrrole C (position 3) | ~124.9 |
| Pyrrole C (position 5) | ~122.1 |
| Pyrrole C (position 4) | ~107.5 |
| N-CH₃ | ~36.5 |
| COCH₃ | ~27.0 |
Infrared (IR) Spectroscopy
The IR spectrum of 3-Acetyl-1-methylpyrrole displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. A strong absorption band is observed for the carbonyl (C=O) stretching of the acetyl group. The C-H and C-N stretching and bending vibrations of the pyrrole ring and the methyl groups also give rise to distinct peaks.[9]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1660 | C=O stretching (ketone) |
| ~3100-2900 | C-H stretching (aromatic and aliphatic) |
| ~1500-1400 | C=C and C-N stretching (pyrrole ring) |
| ~1400-1350 | C-H bending (methyl groups) |
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of 3-Acetyl-1-methylpyrrole is expected to show a prominent molecular ion peak (M⁺) at m/z 123. The fragmentation pattern would likely involve the loss of the acetyl group or the methyl group from the molecular ion. A plausible fragmentation pathway is outlined below.
Caption: Acid-catalyzed isomerization of 2- to 3-acetyl-1-methylpyrrole.
Experimental Protocol: Isomerization of 2-Acetyl-1-methylpyrrole
[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetyl-1-methylpyrrole (1.0 eq) in trifluoroacetic acid.
-
Heating: Heat the reaction mixture to reflux and maintain for approximately 90 minutes.
-
Solvent Removal: After cooling to room temperature, remove the trifluoroacetic acid under reduced pressure using a rotary evaporator.
-
Work-up: Partition the residue between chloroform and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with additional portions of chloroform.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-acetyl-1-methylpyrrole as a brown oil.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The reactivity of 3-acetyl-1-methylpyrrole is governed by the interplay of the electron-rich pyrrole ring and the electron-withdrawing acetyl group. The pyrrole ring is susceptible to electrophilic attack, with the acetyl group directing incoming electrophiles to the 4- and 5-positions. The carbonyl group of the acetyl moiety can undergo nucleophilic addition, and the methyl protons of the acetyl group are acidic enough to be deprotonated by a strong base, allowing for aldol-type condensations.
Application in the Synthesis of an Anti-inflammatory Drug Candidate
A notable application of 3-acetyl-1-methylpyrrole is in the synthesis of novel anti-inflammatory agents. For instance, it serves as a key intermediate in the preparation of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, a compound designed as a potential COX inhibitor. [11]
Caption: Synthetic workflow for an anti-inflammatory drug candidate.
Experimental Protocol: Synthesis of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid
[11] This synthesis is accomplished via a Paal-Knorr pyrrole synthesis, a classic method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.
-
Preparation of the 1,4-Dicarbonyl Precursor: The requisite 1,4-dicarbonyl compound is first synthesized. This can be achieved through various organic transformations, often starting from commercially available materials.
-
Paal-Knorr Cyclization: The synthesized 1,4-dicarbonyl compound is then reacted with 3-acetyl-1-methylpyrrole in the presence of an acid catalyst, typically in a suitable solvent like ethanol or acetic acid, and heated to reflux to facilitate the cyclization and formation of the pyrrole ring.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid.
Safety and Handling
3-Acetyl-1-methylpyrrole is classified as a warning-level hazard. [4]It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [4][5]Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
References
-
PubChem. 3-Acetyl-1-methylpyrrole. National Center for Biotechnology Information. [Link]
-
NIST. 3-Acetyl-1-methylpyrrole. National Institute of Standards and Technology. [Link]
-
PrepChem. Synthesis of 3-acetyl-1-methylpyrrole. [Link]
-
Zlatanova-Tenisheva, H., et al. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines2023 , 11(9), 2415. [Link]
-
ResearchGate. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]
-
Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. [Link]
-
ACS Publications. Acid-mediated rearrangement of acylpyrroles. The Journal of Organic Chemistry1981 , 46(5), 839–843. [Link]
-
RSC Publishing. Kinetics of the enolisation reaction of 2-acetylfuran, 2-acetyl-N-methylpyrrole and 3-acetyl-N-methylpyrrole. Journal of the Chemical Society, Perkin Transactions 21992 , 859-863. [Link]
-
Cheméo. Chemical Properties of 3-Acetyl-1-methylpyrrole (CAS 932-62-7). [Link]
-
The Crucial Role of 3-Acetyl-1-methylpyrrole in Modern Organic Synthesis. [Link]
-
ChemSynthesis. 3-Acetyl-1-methylpyrrole. [Link]
-
PubChemLite. 3-acetyl-1-methylpyrrole (C7H9NO). [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
Özdemir, Z., et al. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega2023 , 8(42), 39035–39053. [Link]
-
Alotaibi, A. A., et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals2023 , 16(9), 1324. [Link]
-
Adel, M., et al. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Bioorganic Chemistry2018 , 81, 415-427. [Link]
-
Yang, T. H., et al. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Molecules2019 , 24(18), 3293. [Link]
-
Alvarado, C., et al. Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society2005 , 49(4), 324-327. [Link]
-
AN APPROACH TO SYNTHESIS OF TRAMADOL DRUG DERIVATIVES, CHARACTERIZATION PHARMACOKINETICS AND COMPARISON OF BIOLOGICAL ACTIVITIES. Journal of Xi'an Shiyou University, Natural Sciences Edition2023 , 66(05). [Link]
-
Caliendo, G., et al. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters2013 , 23(21), 5855-8. [Link]
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. azooptics.com [azooptics.com]
- 6. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sci-hub.box [sci-hub.box]
- 10. Non-Aromatic 3H-Pyrroles in the Reaction with Nucleophiles: Is High Reactivity a Myth? | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
